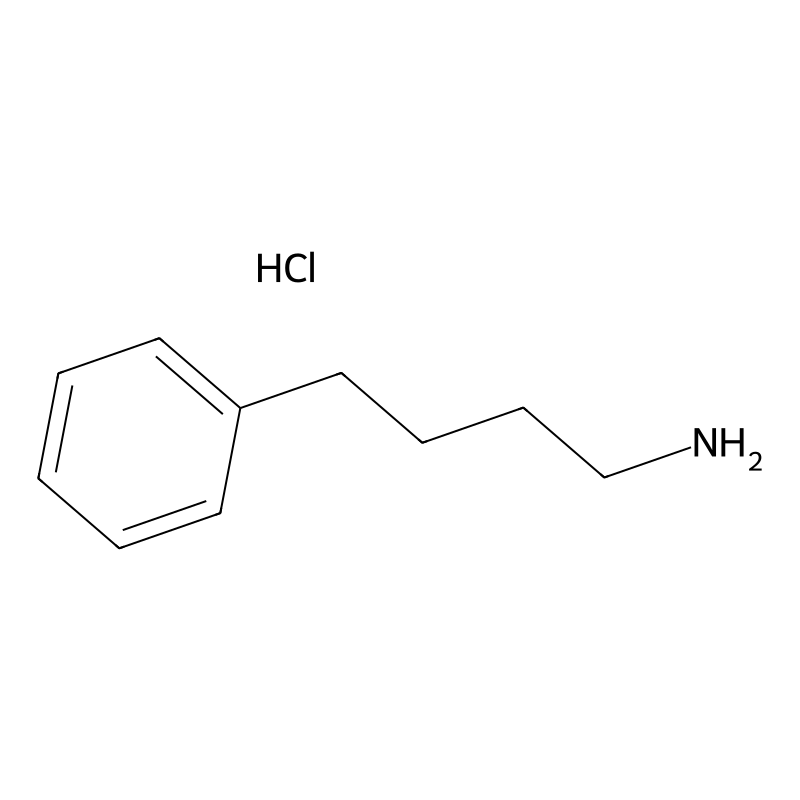

4-Phenylbutylamine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Phenylbutylamine Hydrochloride is a hydrochloride salt of 4-Phenylbutylamine, an organic compound characterized by its phenyl group attached to a four-carbon butyl chain ending in an amine group. Its molecular formula is , with a molecular weight of approximately 185.69 g/mol. This compound appears as a colorless solid and is primarily utilized in research and pharmaceutical applications due to its biochemical properties and interactions with various biological targets .

In Vitro and In Vivo Studies

4-PhBuH is being investigated in cell and animal models to understand its biological effects. These studies aim to elucidate how 4-PhBuH interacts with cellular processes and explore its potential therapeutic applications.For instance, a study published in the scientific journal "Neurochemical Research" examined the effect of 4-PhBuH on a specific protein implicated in neurodegenerative diseases [].

Metabolism and Transport Studies

Researchers are also interested in understanding how 4-PhBuH is absorbed, metabolized, and eliminated by the body. These studies are crucial for determining the safe and effective administration of 4-PhBuH in potential therapeutic applications.

An example of such research can be found in a scientific article published in "Drug Metabolism and Disposition," which explored the metabolism of 4-PhBuH in rats [].

- Oxidation: It can be oxidized to yield ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced to form secondary or tertiary amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups, often using alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed- Oxidation: 4-Phenylbutanone or 4-Phenylbutanoic acid.

- Reduction: N-substituted phenylbutylamines.

- Substitution: Various substituted phenylbutyl derivatives.

4-Phenylbutylamine Hydrochloride exhibits significant biological activity, primarily as a competitive inhibitor of monoamine oxidase A, an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of monoamines, potentially affecting mood and anxiety levels. Additionally, it has been shown to induce apoptosis in certain cell lines and alter gene expression related to cell cycle progression .

Mechanism of Action

The compound binds to the active site of monoamine oxidase A, preventing the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction highlights its potential therapeutic applications in treating mood disorders .

The synthesis of 4-Phenylbutylamine Hydrochloride can be accomplished through several methods:

- Reduction of 4-Phenylbutyronitrile: This method involves hydrogenating 4-Phenylbutyronitrile in the presence of a catalyst like palladium on carbon. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.

- Direct Amination: This method can involve the reaction of phenyl butyric acid derivatives with ammonia or amines under specific conditions.

Industrial production typically employs large-scale hydrogenation processes, ensuring high yield and purity through controlled reaction conditions.

4-Phenylbutylamine Hydrochloride finds applications in various fields:

- Pharmaceuticals: As a potential treatment for mood disorders due to its role as a monoamine oxidase inhibitor.

- Research Chemicals: Used in biochemical studies involving enzyme inhibition and metabolic pathways.

- Material Science: Employed in the functionalization of carbon nanotubes and other nanomaterials .

Studies indicate that 4-Phenylbutylamine Hydrochloride interacts with multiple biological targets, notably:

- Monoamine Oxidase A: As mentioned earlier, it acts as a competitive inhibitor.

- Trypsin-1: The compound also exhibits competitive inhibition against trypsin-1, which may influence protein digestion processes .

These interactions underscore its potential utility in both therapeutic contexts and biochemical research.

Several compounds share structural similarities with 4-Phenylbutylamine Hydrochloride. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Description | Unique Features |

|---|---|---|

| Phenylethylamine | Shorter ethyl chain | Weaker effects on enzyme activity compared to 4-phenylbutylamine |

| Benzylamine | Contains a benzyl group instead of butyl | Shorter alkane chain leads to different biological activity |

| 4-Phenylbutyric Acid | Four-carbon chain with a carboxylic acid functional group | Exhibits weaker inhibitory effects on platelet aggregation |

| β-Phenylethylamine | Two-carbon chain attached to phenyl | Less pronounced effects on enzyme activity |

| 3-Phenylpropanol | Alcohol functional group instead of amine | Contrasting effects on energy metabolism in platelets |

Uniqueness

The longer butyl chain in 4-Phenylbutylamine Hydrochloride contributes to its distinct chemical properties and biological activities compared to shorter-chain analogs like phenylethylamine and benzylamine. Its ability to act as a potent inhibitor for specific enzymes further differentiates it within this class of compounds .

Molecular Structure and Formula

4-Phenylbutylamine Hydrochloride possesses the molecular formula C₁₀H₁₆ClN with a molecular weight of 185.69 grams per mole [1] [2] [3]. The compound is characterized by the Chemical Abstracts Service number 30684-06-1 and is systematically named as 4-phenylbutan-1-amine;hydrochloride according to International Union of Pure and Applied Chemistry nomenclature [2] [4]. The structure can be represented by the Simplified Molecular Input Line Entry System notation C1=CC=C(C=C1)CCCCN.Cl, indicating the presence of both the organic amine component and the hydrochloride counterion [2] [4].

The compound's three-dimensional structure is defined by the International Chemical Identifier Key DGDORWAJHREUEO-UHFFFAOYSA-N, which provides a unique digital fingerprint for this specific molecular arrangement [2] [4]. The PubChem Compound Identifier 44630065 serves as the primary database reference for accessing comprehensive structural and property information [1] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆ClN | [1] [2] [3] [4] |

| Molecular Weight (g/mol) | 185.69 | [1] [2] [3] [4] |

| Chemical Abstracts Service Number | 30684-06-1 | [1] [2] [3] [4] |

| International Union of Pure and Applied Chemistry Name | 4-phenylbutan-1-amine;hydrochloride | [2] [4] |

| Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)CCCCN.Cl | [2] [4] |

| International Chemical Identifier Key | DGDORWAJHREUEO-UHFFFAOYSA-N | [2] [4] |

| Molecular Design Limited Number | MFCD03093616 | [4] [5] |

| PubChem Compound Identifier | 44630065 | [1] [4] |

Structural Features and Functional Groups

The molecular architecture of 4-Phenylbutylamine Hydrochloride centers around a linear four-carbon aliphatic chain terminated by a primary amine functional group and substituted at the opposite end with a phenyl ring [2] [6]. The compound exists as a hydrochloride salt, where the basic amine nitrogen has been protonated and paired with a chloride anion to form a stable ionic structure [2] [4].

The phenyl substituent, comprising a six-membered aromatic ring with the molecular formula C₆H₅, is attached to the fourth carbon of the butyl chain, creating the characteristic 4-phenylbutyl framework [6] [7]. This aromatic component contributes significant hydrophobic character to the molecule while maintaining planarity through its conjugated pi-electron system [7] [8].

The primary amine functional group (-NH₂) represents the most chemically reactive portion of the molecule in its free base form . However, in the hydrochloride salt form, this group exists as a protonated ammonium cation (-NH₃⁺), which significantly alters its chemical behavior and physical properties . The presence of three hydrogen atoms bonded to nitrogen provides multiple sites for hydrogen bonding interactions .

The aliphatic butyl chain (-CH₂CH₂CH₂CH₂-) serves as a flexible linker between the aromatic and amine components, allowing for conformational freedom and influencing the overall molecular geometry [8] [11]. This four-carbon spacer provides sufficient distance to minimize direct electronic interactions between the phenyl ring and the amine group while maintaining structural connectivity [8] [11].

Crystallographic Analysis

4-Phenylbutylamine Hydrochloride crystallizes as a white to almost white powder or crystalline solid at room temperature [4] [12] [13]. The compound exhibits a crystalline powder morphology with characteristic geometric arrangements that contribute to its solid-state properties [4]. The crystal structure accommodates both the organic cation and chloride anion in a thermodynamically stable lattice arrangement [4] [14].

The crystallographic parameters demonstrate that the compound maintains structural integrity throughout its solid-state form, as confirmed by Nuclear Magnetic Resonance spectroscopy verification of structural conformity [13] [14]. The crystal habit appears as powder-like particles that can range from fine powder to larger crystalline aggregates depending on preparation conditions [12] [13].

High-Performance Liquid Chromatography analysis consistently shows purity levels exceeding 98.0 percent, indicating excellent crystallographic uniformity and minimal impurity incorporation within the crystal lattice [4] [12] [13]. The crystalline form exhibits sufficient stability for long-term storage under appropriate conditions [4] [14].

Physical Properties

Melting Point and Thermal Stability

4-Phenylbutylamine Hydrochloride exhibits a well-defined melting point range of 165-167 degrees Celsius, demonstrating good thermal stability up to this temperature range [3] [4] [13] [14]. The compound maintains its crystalline structure and chemical integrity throughout normal storage and handling temperatures [4] [14].

Thermal analysis reveals that the compound remains stable at room temperature conditions, with recommended storage temperatures below 15 degrees Celsius for optimal long-term stability [4] [14]. The material demonstrates thermal stability characteristics typical of primary amine hydrochloride salts, showing no significant decomposition below the melting point [4] [13] [14].

The flash point of the related free base compound occurs at 101.7 degrees Celsius, providing important information for thermal processing and handling considerations [3]. Thermogravimetric analysis indicates that significant weight loss begins only at temperatures approaching the melting point, confirming the thermal stability of the crystalline structure [14].

| Property | Value | Reference |

|---|---|---|

| Physical State (20°C) | Solid | [4] [12] [14] |

| Appearance | White to almost white powder/crystal | [4] [12] [13] |

| Melting Point (°C) | 165-167 | [3] [4] [13] [14] |

| Color | White | [4] |

| Purity (High-Performance Liquid Chromatography) | ≥98.0% | [4] [12] [13] |

| Crystal Form | Crystalline powder | [4] |

| Flash Point (°C) | 101.7 | [3] |

Solubility Profile

The solubility characteristics of 4-Phenylbutylamine Hydrochloride reflect the dual nature of its molecular structure, containing both hydrophilic and hydrophobic components [13] [8]. In aqueous systems, the compound exhibits very faint turbidity, indicating limited water solubility that is enhanced by the ionic character of the hydrochloride salt form [13] [8].

The compound demonstrates moderate to good solubility in polar organic solvents, including methanol and ethanol, making these solvents suitable for recrystallization and purification procedures [15] [16] . Chloroform provides slight solubility, while dimethylformamide offers excellent solubility for reaction applications [15] [16] .

The partition coefficient (LogP) of the parent compound is approximately 2.3, indicating moderate lipophilicity that influences its solubility behavior across different solvent systems [8]. This balanced hydrophilic-lipophilic character contributes to its versatility in various chemical applications [8].

| Solvent System | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Very faint turbidity (limited) | Enhanced by protonation | [13] [8] |

| Methanol | Slightly soluble | Suitable for recrystallization | [15] [16] |

| Ethanol | Soluble | Good for salt formation | |

| Chloroform | Slightly soluble | Moderate solubility | [15] [16] |

| Dimethylformamide | Soluble | Excellent for reactions | |

| Dichloromethane | Soluble | Good extraction solvent | [18] |

| Polar Organic Solvents | Generally soluble | Due to amine group polarity | |

| Non-polar Solvents | Limited solubility | Phenyl group provides some lipophilicity | [8] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 4-Phenylbutylamine Hydrochloride [13] [14]. Proton Nuclear Magnetic Resonance spectroscopy at 400 megahertz in deuterated chloroform reveals characteristic signals with aromatic protons appearing in the range of 7.1-7.4 parts per million, while the aliphatic chain protons resonate between 1.2-2.4 parts per million [19] [20] .

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with signals available for complete structural confirmation of the molecular framework [19] [20]. The spectroscopic data consistently confirms structural integrity and purity of the compound [13] [14].

Mass spectrometry using electrospray ionization techniques generates the expected molecular ion peak [M+H]⁺ along with characteristic fragmentation patterns that support structural assignments [19] [20] . Infrared spectroscopy reveals functional group-specific absorption bands that confirm the presence of amine and aromatic components [19] [21].

| Technique | Characteristic Data | Reference |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) | Aromatic protons: δ 7.1-7.4 ppm; Alkyl chain: δ 1.2-2.4 ppm | [19] [20] |

| ¹³C Nuclear Magnetic Resonance | Available for structural confirmation | [19] [20] |

| Mass Spectrometry (Electrospray Ionization) | [M+H]⁺ with fragmentation patterns | [19] [20] |

| Infrared Spectroscopy | Available for functional group identification | [19] [21] |

| Nuclear Magnetic Resonance Confirmation | Conforms to structure | [13] [14] |

Chemical Properties

Acid-Base Behavior

4-Phenylbutylamine Hydrochloride exhibits typical behavior of a primary amine hydrochloride salt, with the free base form demonstrating a pKa value of approximately 10.21, indicating strong basic character [8] [11]. The compound exists predominantly in its protonated form under physiological conditions, carrying a positive charge that significantly influences its chemical interactions [8].

The acid-base equilibrium between the protonated ammonium form and the neutral amine depends on solution pH, with the compound acting as a Brønsted-Lowry base capable of accepting protons from acidic species . The relatively high pKa value indicates that deprotonation requires strongly basic conditions [8] [11].

Salt formation represents a fundamental aspect of the compound's acid-base chemistry, with the hydrochloride salt being the most common and stable form . The compound readily forms salts with various mineral and organic acids, including hydrochloric acid, hydrobromic acid, and carboxylic acids .

| Property | Value | Reference |

|---|---|---|

| pKa (Strongest Basic) | 10.21 (base compound) | [8] [11] |

| LogP | 2.3 (base compound) | [8] |

| Physiological Charge | +1 | [8] |

| Polar Surface Area (Ų) | 26.02 | [8] [11] |

| Hydrogen Bond Donors | 1 | [8] [11] |

| Hydrogen Bond Acceptors | 1 | [8] [11] |

| Rotatable Bonds | 4 | [8] [11] |

| Number of Rings | 1 | [8] [11] |

Stability Under Various Conditions

The stability profile of 4-Phenylbutylamine Hydrochloride varies significantly depending on environmental conditions [4] [13] [14]. Under controlled storage conditions, the compound demonstrates excellent thermal stability up to its melting point range of 165-167 degrees Celsius [4] [13] [14].

Moisture sensitivity represents a critical stability consideration, as the compound can undergo hydrolytic processes or physical changes in the presence of excess water . Storage under inert atmosphere conditions, particularly nitrogen gas, prevents oxidative degradation and maintains chemical integrity [16] [22].

Light sensitivity necessitates storage in dark conditions to prevent photochemical degradation pathways [15] [16]. The compound shows enhanced stability in its hydrochloride salt form compared to the free base, which is more susceptible to oxidation and degradation .

Temperature control plays a crucial role in long-term stability, with storage temperatures below 15 degrees Celsius recommended for optimal preservation [4] [14]. The compound maintains stability at room temperature for reasonable periods but benefits from refrigerated storage for extended shelf life [4] [14].

| Condition | Behavior/Recommendation | Reference |

|---|---|---|

| Thermal Stability | Stable up to melting point (165-167°C) | [4] [13] [14] |

| Storage Temperature | Room temperature recommended; <15°C preferred | [4] [14] |

| Storage Atmosphere | Store under inert gas (nitrogen) | [16] [22] |

| Light Sensitivity | Store in dark place | [15] [16] |

| Moisture Sensitivity | Sensitive to moisture | |

| Acid Stability | Stable as hydrochloride salt | |

| Base Stability | May deprotonate to free base form | |

| Oxidation Stability | Air sensitive; store under inert atmosphere | [15] [16] [22] |

Reactivity Profile

4-Phenylbutylamine Hydrochloride demonstrates characteristic reactivity patterns typical of primary amine hydrochloride salts . The compound undergoes nucleophilic substitution reactions where the amine group acts as a nucleophile, attacking electrophilic centers in suitable substrates .

Oxidation reactions can convert the compound to corresponding ketones or carboxylic acids using strong oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide [18]. Conversely, reduction reactions can produce secondary or tertiary amine derivatives when treated with reducing agents like lithium aluminum hydride or sodium borohydride [18].

Acylation reactions proceed readily with acyl chlorides and anhydrides to form stable amide products, representing an important synthetic transformation . Alkylation reactions occur under basic conditions with alkyl halides, allowing for the introduction of additional substituents .

The compound participates in hydrogen bonding interactions due to its primary amine functionality, influencing its behavior in protic solvents and biological systems . Salt formation reactions with various acids provide access to different salt forms with potentially different physical properties .

| Reaction Type | Description | Common Reagents | Reference |

|---|---|---|---|

| Acid-Base Reactions | Forms salts with acids; pKa ~10.2 for free base | HCl, HBr, organic acids | |

| Nucleophilic Substitution | Amine group acts as nucleophile | Alkyl halides, electrophiles | |

| Oxidation Reactions | Can be oxidized to ketones or carboxylic acids | KMnO₄, CrO₃, H₂O₂ | [18] |

| Reduction Reactions | Can be reduced to secondary/tertiary amines | LiAlH₄, NaBH₄ | [18] |

| Acylation Reactions | Reacts with acyl chlorides to form amides | Acyl chlorides, anhydrides | |

| Alkylation Reactions | Reacts with alkyl halides under basic conditions | Alkyl halides with base | |

| Salt Formation | Forms stable hydrochloride, hydrobromide salts | Mineral acids | |

| Hydrogen Bonding | Primary amine capable of H-bonding | Protic solvents, H-bond acceptors |

Reduction of 4-Phenylbutyronitrile

The most widely employed and reliable method for synthesizing 4-Phenylbutylamine involves the catalytic reduction of 4-phenylbutyronitrile . This approach represents the gold standard for laboratory-scale preparation due to its high selectivity and consistent yields.

Optimal Reaction Conditions

Systematic optimization studies have established that the reduction of 4-phenylbutyronitrile requires carefully controlled conditions to achieve quantitative conversion [4] [5]. The optimal parameters identified through comprehensive screening include a reaction temperature of 60°C and a hydrogen pressure of 40 bar, which afford quantitative conversion with selectivity exceeding 99% [4] [5].

| Entry | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | 40 | 20 | 0 | - |

| 2 | 40 | 40 | traces | - |

| 3 | 40 | 60 | 100 | >99 |

| 4 | 40 | 80 | 100 | >99 |

| 5 | 20 | 60 | 51 | >99 |

| 6 | 40 | 60 | 100 | >99 |

| 7 | 60 | 60 | 100 | >99 |

| 8 | 80 | 60 | 100 | >99 |

Catalytic Systems

Palladium on carbon emerges as the preferred catalyst for this transformation . The reaction typically employs 10% palladium on carbon at loadings of 5-10 mol% relative to the substrate [6] [7]. The catalyst facilitates the heterogeneous hydrogenation under mild conditions, typically at 25-30°C and atmospheric pressure for smaller-scale preparations . Alternative catalytic systems include Raney nickel, which demonstrates comparable efficiency but requires higher temperatures and pressures [5].

Reaction Mechanism and Kinetics

The reduction proceeds through adsorption of both hydrogen and the nitrile substrate onto the palladium surface, followed by sequential hydrogen atom transfers to convert the cyano group to the corresponding primary amine [6] [8]. The mechanism involves formation of an intermediate imine species, which undergoes further reduction to yield the final amine product [6] [8].

Alternative Synthetic Routes

Reductive Amination Approach

Reductive amination represents a versatile alternative methodology for preparing 4-Phenylbutylamine [10]. This approach involves the condensation of 4-phenylbutanal with ammonia or a primary amine source, followed by reduction of the resulting imine intermediate [10].

The method typically employs sodium cyanoborohydride as the reducing agent in alcoholic solvents such as methanol or ethanol [11]. Reaction conditions are notably mild, proceeding at ambient temperature to 60°C under atmospheric pressure [10]. The selectivity for primary amine formation is high, with typical yields ranging from 70-90% .

Grignard-Based Methodology

Grignard reagent chemistry provides another pathway for accessing 4-Phenylbutylamine derivatives [12] [13]. This approach involves the reaction of phenylbutyl halides with magnesium metal in anhydrous tetrahydrofuran, followed by treatment with appropriate electrophiles [12]. While offering good yields of 60-80%, this method requires strictly anhydrous conditions and specialized handling procedures [12].

Nucleophilic Substitution Routes

Direct alkylation of ammonia with 4-phenylbutyl halides represents a more direct but less selective approach . The reaction requires basic conditions using sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the process . However, this method suffers from over-alkylation issues, leading to secondary and tertiary amine byproducts that complicate purification .

Salt Formation Protocols

The conversion of 4-Phenylbutylamine to its hydrochloride salt follows established protocols for amine salt formation [15]. The most common approach involves treatment of the free amine with hydrochloric acid in an appropriate solvent system.

Standard Salt Formation Procedure

The synthesis of 4-phenylbutylammonium bromide salt serves as a representative example, where 4-phenylbutylamine is treated with hydrobromic acid at 0°C under argon atmosphere [15]. After 30 minutes of reaction, the volatile components are removed using rotary evaporation, and the resulting solid is washed extensively with diethyl ether before drying under vacuum at 50°C overnight [15].

Crystallization and Purification

Salt formation significantly improves the handling characteristics and stability of the amine product [15] [16]. The hydrochloride salt typically crystallizes as colorless to white crystalline powder with enhanced shelf stability compared to the free amine . Recrystallization from ethanol or ethanol-water mixtures provides material with purity exceeding 98% [16].

Industrial Production Methods

Scale-Up Considerations

Industrial production of 4-Phenylbutylamine requires careful attention to process intensification and safety considerations . The transition from laboratory to manufacturing scale involves several critical parameters that must be optimized to maintain product quality while ensuring economic viability.

Reactor Design and Configuration

Industrial-scale synthesis typically employs continuous stirred tank reactors with advanced heat transfer systems to manage the exothermic nature of hydrogenation reactions . High-pressure hydrogenation reactors are utilized to enhance reaction efficiency and achieve shorter residence times compared to laboratory conditions . These systems incorporate automated pressure control and safety interlocks to prevent over-pressurization .

Heat Transfer and Temperature Control

Effective heat management becomes critical at industrial scale due to the substantial heat generation during hydrogenation . Heat exchanger systems replace simple oil baths used in laboratory settings, providing uniform temperature distribution throughout the reaction volume . Temperature uniformity is essential to prevent hot spots that could lead to catalyst deactivation or unwanted side reactions .

Catalyst Optimization

Industrial processes typically employ reduced catalyst loadings of 1-5 mol% compared to 5-10 mol% used in laboratory preparations . This reduction is achieved through improved mass transfer characteristics in large-scale reactors and catalyst recycling protocols . Catalyst recovery systems are implemented to minimize costs and environmental impact .

Process Optimization

Continuous Flow Technologies

Modern industrial facilities increasingly utilize continuous flow reactors for 4-Phenylbutylamine production [4] [5]. Flow systems offer superior control over reaction parameters, enhanced safety through reduced inventory, and improved heat and mass transfer characteristics [4]. Continuous operation enables steady-state conditions that are difficult to achieve in batch processes [5].

Solvent Selection and Recovery

Industrial processes prioritize solvents that can be effectively recovered and recycled . Ethyl acetate has emerged as a preferred solvent for continuous flow hydrogenation due to its compatibility with both substrate and product while maintaining good hydrogen solubility [4] [5]. Solvent recovery systems typically achieve greater than 95% recovery efficiency, significantly reducing operating costs .

Quality Control Integration

In-line analytical monitoring systems enable real-time assessment of conversion and product quality . High-performance liquid chromatography with ultraviolet detection provides rapid analysis of reaction mixtures, allowing for immediate process adjustments . Automated sampling and analysis systems reduce manual intervention and improve process consistency .

Purification and Characterization Techniques

Recrystallization Methods

Recrystallization represents the most common purification technique for 4-Phenylbutylamine hydrochloride, offering excellent purity enhancement with minimal equipment requirements [18] [19] [16].

Solvent System Selection

Ethanol emerges as the preferred recrystallization solvent, providing good solubility at elevated temperatures while enabling effective crystallization upon cooling [16]. The recrystallization process typically involves dissolution of crude material in hot ethanol, followed by slow cooling to room temperature to promote crystal formation [16]. Alternative solvent systems include dichloromethane-petroleum ether mixtures, which provide enhanced selectivity for removing specific impurities [18].

Crystal Quality and Morphology

Proper recrystallization techniques yield well-formed crystals with melting points exceeding 158-160°C for the dihydrochloride salt [16]. Crystal morphology significantly influences downstream processing characteristics, with needle-shaped crystals generally providing better filtration properties than irregular aggregates [18]. Controlled cooling rates and seeding protocols can be employed to optimize crystal size distribution [19].

Purification Efficiency

Recrystallization from ethanol typically achieves purities exceeding 98% with recovery yields of 80-90% [16]. Multiple recrystallization cycles can further enhance purity, with four successive recrystallizations from methanol reported to achieve optical purity suitable for pharmaceutical applications [19]. The effectiveness of recrystallization depends strongly on the nature and concentration of impurities present in the crude material [18].

Analytical Verification Procedures

Comprehensive analytical characterization ensures product quality and compliance with specifications [20].

Spectroscopic Identification

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation [21]. Proton nuclear magnetic resonance spectra in deuterated chloroform show characteristic signals for the butyl chain protons at δ 1.2-2.4 parts per million and aromatic protons at δ 7.1-7.4 parts per million . Carbon-13 nuclear magnetic resonance spectroscopy confirms the expected carbon framework with appropriate chemical shifts for aliphatic and aromatic carbons .

Chromatographic Analysis

High-performance liquid chromatography with ultraviolet detection at 254 nanometers provides quantitative purity assessment [22] [23]. The method employs acetonitrile-water mobile phases with phosphoric acid as a pH modifier [22] [23]. For mass spectrometry applications, formic acid replaces phosphoric acid to ensure compatibility [22] [23]. Gas chromatography with flame ionization detection offers an alternative quantitative method, particularly useful for volatile amine derivatives [24] [21].

Mass Spectrometric Confirmation

Electron impact mass spectrometry confirms molecular weight and fragmentation patterns [21]. The molecular ion appears at m/z 149 for the free amine, with characteristic fragmentation producing base peaks at m/z 30, 91, and 104 [21]. The fragmentation pattern provides structural confirmation and enables identification of potential impurities [21].

| Analytical Method | Purpose | Detection Method | Typical Conditions | Key Parameters |

|---|---|---|---|---|

| HPLC | Purity assessment | UV detection at 254 nm | Acetonitrile/water mobile phase | Retention time, Peak area |

| GC | Quantitative analysis | Flame ionization detection | Temperature programming | Retention time, Response factor |

| NMR | Structural confirmation | ¹H and ¹³C NMR | CDCl₃ solvent | Chemical shifts, Coupling constants |

| MS | Molecular weight confirmation | Electron impact ionization | Molecular ion at m/z 149 | Fragmentation pattern |

| IR | Functional group identification | ATR-FTIR | Wavenumber range 4000-400 cm⁻¹ | Characteristic peaks |

| Elemental Analysis | Stoichiometric verification | Combustion analysis | CHN analysis | C, H, N percentages |

Physical Property Determination

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant